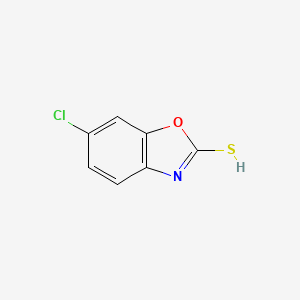

6-chloro-1,3-benzoxazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is commonly used in the form of micro-spin columns, which are convenient devices for manipulating small volumes of affinity supports for protein purification . These columns are designed to handle small sample volumes efficiently, making them ideal for various laboratory applications.

Vorbereitungsmethoden

The preparation of micro-spin columns involves the use of polyethylene filters and O-ring screw top caps. The columns are filled with chromatographic media, which can range from 5 to 100 microliters in volume . The preparation process includes the following steps:

- Adding the chromatographic resin bed to the column.

- Removing the bottom closure from the column.

- Placing the column into a standard microcentrifuge tube.

- Performing resin equilibration, sample processing, and sample collection by centrifugation .

Analyse Chemischer Reaktionen

Micro-spin columns are primarily used for protein purification and do not undergo chemical reactions themselves. they facilitate various biochemical reactions by providing a medium for affinity chromatography. Common reagents used in these processes include affinity resins and buffers. The major products formed are purified proteins, which are essential for various downstream applications .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

6-Chloro-1,3-benzoxazole-2-thiol, also known as 6-chloro-3H-1,3-benzoxazole-2-thione, has a molecular formula of C7H4ClNOS and a molecular weight of approximately 189.63 g/mol. Its structure features a benzoxazole ring with a thiol group, contributing to its reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that benzoxazole derivatives, including this compound, exhibit significant anticancer properties. For instance, novel derivatives synthesized from benzoxazole scaffolds have shown promising results against various cancer cell lines, including MCF-7 and MDA-MB-468 breast cancer cells . The mechanism of action often involves the inhibition of specific cellular pathways crucial for cancer cell survival.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy. Studies demonstrate its potential against a range of pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes or inhibit vital enzymatic processes is under investigation .

| Activity | Pathogen Type | Efficacy |

|---|---|---|

| Antibacterial | Gram-positive | Moderate to high |

| Antifungal | Various fungi | Significant activity |

Proteasome Inhibition

The compound has also been explored as a selective inhibitor of the immunoproteasome, which plays a critical role in regulating protein homeostasis and immune responses. Inhibitors derived from benzoxazole frameworks have shown promise in treating autoimmune diseases and certain cancers by selectively targeting specific proteasome subunits .

Photoluminescent Properties

This compound displays photoluminescent properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation is being harnessed in the development of new materials for displays and lighting solutions .

Organic Brightening Agents

The compound is also utilized as an organic brightening agent in various industrial applications. Its effectiveness in enhancing the brightness of materials makes it valuable in the textile and paper industries .

Case Study 1: Anticancer Screening

A study involving the synthesis of various benzoxazole derivatives, including this compound, assessed their anticancer activities through molecular docking studies and cytotoxicity assays. Results indicated that several derivatives exhibited over 70% cell viability against cancer cell lines while demonstrating low toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, researchers evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results showed significant inhibition zones compared to standard antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of micro-spin columns involves the use of affinity resins that bind to specific target molecules. When a sample is added to the column, the target molecules bind to the resin, while contaminants are washed away. The bound molecules are then eluted using an appropriate buffer, resulting in a purified sample .

Vergleich Mit ähnlichen Verbindungen

Micro-spin columns can be compared to other protein purification tools such as Zeba™ Spin Desalting Columns and Pierce™ Spin Cups. While Zeba™ Spin Desalting Columns are designed for desalting and buffer exchange, micro-spin columns are specifically tailored for affinity purification . The unique feature of micro-spin columns is their ability to handle very small sample volumes efficiently, making them ideal for applications requiring high precision .

Similar compounds include:

- Zeba™ Spin Desalting Columns

- Pierce™ Spin Cups

- Thermo Scientific™ Spin Columns

Eigenschaften

IUPAC Name |

6-chloro-1,3-benzoxazole-2-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAASPZUBSZGCKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=N2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)OC(=N2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.